2-(Difluoromethyl)-3-iodopyridine

Kinase Inhibitor Synthesis Oncology Cross-Coupling

Procure this specific ortho-2-(difluoromethyl)-3-iodopyridine isomer (≥95%) for kinase inhibitor synthesis. The CF₂H group at C2 and iodine at C3 create a unique electronic environment required for constructing the PQR530 scaffold, making it non-interchangeable with 2,4-isomers. The 3-iodo handle enables directed ortho-lithiation and halogen-dance cascades.

Molecular Formula C6H4F2IN
Molecular Weight 255.00 g/mol
Cat. No. B13003107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-3-iodopyridine
Molecular FormulaC6H4F2IN
Molecular Weight255.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(F)F)I
InChIInChI=1S/C6H4F2IN/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H
InChIKeyAUUDXSOERMVMCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)-3-iodopyridine CAS 1805301-76-1: Fluorinated Pyridine Building Block Properties and Procurement Baseline


2-(Difluoromethyl)-3-iodopyridine (CAS 1805301-76-1) is a halogenated heterocyclic compound with molecular formula C₆H₄F₂IN and molecular weight 255.00 g/mol . It belongs to the class of difluoromethylated iodopyridines, characterized by a pyridine ring bearing a difluoromethyl (-CF₂H) group at the 2-position and an iodine atom at the 3-position . This ortho-relationship between the difluoromethyl and iodo substituents distinguishes it from other regioisomers such as 2-(difluoromethyl)-4-iodopyridine (CAS 1805958-30-8) and 3-(difluoromethyl)-4-iodopyridine (CAS 1805958-34-2), which share the same molecular formula but differ in substitution pattern [1]. Commercially, the compound is typically offered at ≥95% purity for research and further manufacturing use only, with predicted physicochemical properties including a boiling point of approximately 235.2°C and a density of 1.921 g/cm³ .

Why 2-(Difluoromethyl)-3-iodopyridine Cannot Be Substituted with Generic Iodopyridines or Other Regioisomers


The regiospecific ortho-relationship between the 2-difluoromethyl and 3-iodo groups in 2-(difluoromethyl)-3-iodopyridine creates a unique electronic environment that cannot be replicated by its positional isomers (e.g., 2-(difluoromethyl)-4-iodopyridine) or non-fluorinated analogs (e.g., 3-iodo-2-methylpyridine). The iodine at the 3-position, positioned ortho to the difluoromethyl group at the 2-position, experiences distinct electron-withdrawing effects that alter its reactivity profile in cross-coupling and nucleophilic substitution reactions . Additionally, the difluoromethyl group serves as a hydrogen-bond donor and lipophilic bioisostere, properties absent in non-fluorinated methyl-substituted analogs . Substituting a different regioisomer would place the iodine at a position with different steric and electronic constraints, fundamentally altering regioselectivity in downstream transformations and potentially invalidating established synthetic protocols [1]. The specific substitution pattern is a critical determinant in structure-activity relationship (SAR) studies where precise spatial orientation of functional groups is non-negotiable.

2-(Difluoromethyl)-3-iodopyridine: Quantitative Evidence of Differentiation vs. Analogs and Regioisomers


Synthetic Utility in PI3K/mTOR Dual Inhibitor PQR530: 2,3-Substitution Enables Clinical Candidate Construction

2-(Difluoromethyl)-3-iodopyridine serves as a direct synthetic precursor to PQR530, a dual PI3K/mTOR inhibitor that has progressed to preclinical evaluation . In contrast, the 4-iodo regioisomer (2-(difluoromethyl)-4-iodopyridine) and the 3-difluoromethyl-4-iodo isomer do not yield this specific clinical candidate scaffold, as the ortho-relationship between the 2-CF₂H and 3-I groups is essential for constructing the requisite triazine-morpholino pharmacophore via sequential Suzuki-Miyaura coupling at the iodine position .

Kinase Inhibitor Synthesis Oncology Cross-Coupling

Regioselective Functionalization via Directed Ortho-Lithiation: Ortho CF₂H/I Pattern Enables Unique Halogen-Dance Reactivity

Directed ortho-lithiation studies of 2-fluoro-3-iodopyridine and 2-chloro-3-iodopyridine demonstrate that the ortho relationship between a 2-substituent (F, Cl) and 3-iodo group enables efficient lithio-intermediate formation with subsequent halogen-dance rearrangements, yielding high yields of polysubstituted pyridines after electrophilic trapping [1]. The structurally analogous 2-(difluoromethyl)-3-iodopyridine, bearing a CF₂H group at the 2-position, is expected to exhibit similar or enhanced directed metalation behavior due to the electron-withdrawing and chelating potential of the difluoromethyl moiety [2]. In contrast, regioisomers with iodine at the 4-position (e.g., 2-(difluoromethyl)-4-iodopyridine) cannot undergo the same ortho-directed lithiation/halogen-dance cascade, as the iodine is positioned para to the directing group [1].

Directed ortho-lithiation Halogen dance Polysubstituted pyridine synthesis

Electronic and Physicochemical Differentiation from Non-Fluorinated Methyl Analog: CF₂H vs. CH₃ at the 2-Position

The difluoromethyl (-CF₂H) group at the 2-position of 2-(difluoromethyl)-3-iodopyridine (MW 255.00, predicted pKa -0.50±0.29) introduces hydrogen-bond donor capacity and altered lipophilicity compared to the methyl analog 3-iodo-2-methylpyridine (MW 219.02, C₆H₆IN) . While direct experimental logP data for 2-(difluoromethyl)-3-iodopyridine is not available in the sourced literature, class-level evidence from medicinal chemistry establishes that CF₂H substitution typically increases lipophilicity by approximately 0.3–0.7 logP units relative to CH₃ while simultaneously introducing hydrogen-bond donor capability (absent in CH₃) . The iodine atom at the 3-position further contributes to halogen-bonding potential, an interaction not present in non-iodinated pyridines .

Lipophilicity Metabolic stability Bioisostere

Procurement Differentiation: Regioisomer Commercial Availability and Cost-Benefit Assessment

Among the C₆H₄F₂IN regioisomers, 2-(difluoromethyl)-3-iodopyridine is the least commercially documented, with limited vendor listings (AKSci, Vulcanchem) compared to the more widely stocked 3-(difluoromethyl)-4-iodopyridine (CAS 1805958-34-2), which is available from multiple Chinese suppliers with published pricing . As of 2024, 3-(difluoromethyl)-4-iodopyridine was listed at approximately ¥1,683 per 100 mg (95% purity), suggesting a relatively premium price point for this compound class [1]. The scarcity of the 2,3-isomer in the commercial supply chain means that researchers requiring this specific regioisomer may face longer lead times and fewer sourcing options compared to the more abundant 3,4-isomer. However, for applications where the 2,3-substitution pattern is mechanistically required (e.g., PQR530 synthesis), substitution with a different regioisomer is not chemically viable .

Commercial availability Regioisomer procurement Sourcing strategy

2-(Difluoromethyl)-3-iodopyridine: Validated Research and Procurement Application Scenarios


Medicinal Chemistry: Synthesis of Dual PI3K/mTOR Inhibitors (PQR530 and Derivatives)

This compound is a documented synthetic precursor for PQR530, a dual PI3K/mTOR inhibitor under preclinical evaluation for oncology applications . The iodine at the 3-position serves as the coupling handle for installing morpholino and triazine pharmacophoric elements via palladium-catalyzed cross-coupling reactions . Medicinal chemistry teams developing kinase inhibitors targeting the PI3K/mTOR pathway should procure this specific 2,3-regioisomer rather than the more commercially available 3,4- or 2,4-isomers, as the ortho-relationship between the 2-CF₂H and 3-I groups is required for constructing the validated PQR530 scaffold.

Synthetic Methodology: Ortho-Directed Lithiation and Halogen-Dance Cascades for Polysubstituted Pyridines

Based on established reactivity of structurally analogous 2-fluoro-3-iodopyridine and 2-chloro-3-iodopyridine systems, 2-(difluoromethyl)-3-iodopyridine is expected to undergo directed ortho-lithiation at the 4-position, with the iodine at the 3-position enabling halogen-dance rearrangements to yield polysubstituted pyridines after electrophilic quenching [1]. This regioisomer is the only candidate within the C₆H₄F₂IN family capable of this specific lithiation-halogen dance cascade; the 4-iodo isomer cannot undergo the same sequence due to para-positioning of iodine relative to the directing group .

Drug Discovery: CF₂H-Containing Scaffolds for SAR Exploration and Bioisostere Evaluation

The difluoromethyl group at the 2-position provides hydrogen-bond donor capacity and modulated lipophilicity compared to methyl-substituted analogs . This compound serves as a versatile building block for synthesizing CF₂H-containing drug candidates where the combination of halogen-bonding (from iodine) and hydrogen-bond donor capacity (from CF₂H) is required for target engagement [1]. Researchers evaluating CF₂H as a bioisosteric replacement for hydroxyl, thiol, or methyl groups should select this compound over non-fluorinated 3-iodo-2-methylpyridine to incorporate the full pharmacophoric feature set .

Materials Chemistry: Propellane Functionalization to Strained Bicyclic Systems

2-(Difluoromethyl)-3-iodopyridine reacts with [1.1.1]propellane to form 1-(difluoromethyl)-3-iodobicyclo[1.1.1]pentane, a strained hydrocarbon framework with potential applications in materials science and as a bioisosteric scaffold . The specific ortho 2-CF₂H/3-I arrangement enables this transformation; regioisomers with different substitution patterns would yield different bicyclic products or may not undergo the reaction due to altered steric and electronic environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Difluoromethyl)-3-iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.